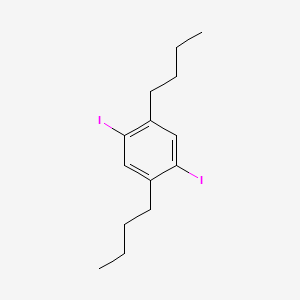
1,4-Dibutyl-2,5-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibutyl-2,5-diiodobenzene is an organic compound that belongs to the class of diiodobenzenes It is characterized by the presence of two iodine atoms attached to a benzene ring at the 2 and 5 positions, and two butyl groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyl-2,5-diiodobenzene typically involves the iodination of 1,4-dibutylbenzene. This can be achieved through the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 20-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the concentration of reagents.
化学反応の分析
Types of Reactions
1,4-Dibutyl-2,5-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,4-Dibutyl-2,5-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for use in electronic and optoelectronic devices.
作用機序
The mechanism by which 1,4-Dibutyl-2,5-diiodobenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.
類似化合物との比較
1,4-Dibutyl-2,5-diiodobenzene can be compared with other diiodobenzenes such as:
1,4-Diiodobenzene: Lacks the butyl groups, making it less hydrophobic and potentially less reactive in certain reactions.
1,4-Didodecyl-2,5-diiodobenzene: Contains longer alkyl chains, which can influence its solubility and reactivity.
1,4-Dibromo-2,5-diiodobenzene: Contains bromine atoms in addition to iodine, which can affect its chemical behavior and reactivity.
特性
CAS番号 |
213700-06-2 |
|---|---|
分子式 |
C14H20I2 |
分子量 |
442.12 g/mol |
IUPAC名 |
1,4-dibutyl-2,5-diiodobenzene |
InChI |
InChI=1S/C14H20I2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10H,3-8H2,1-2H3 |
InChIキー |
OUUUSNMXKNGYBX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1I)CCCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
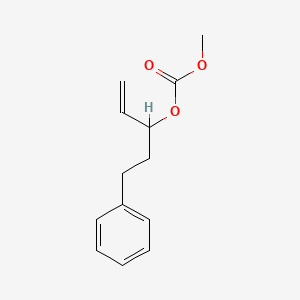
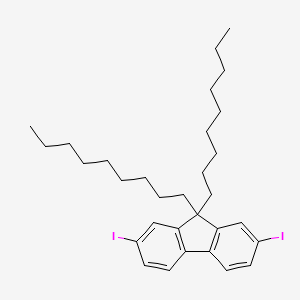

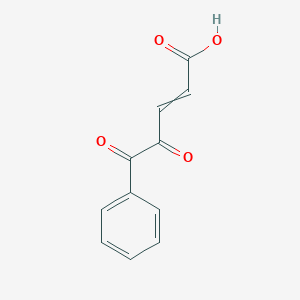
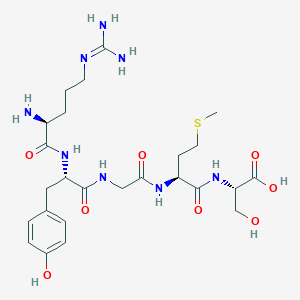

![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
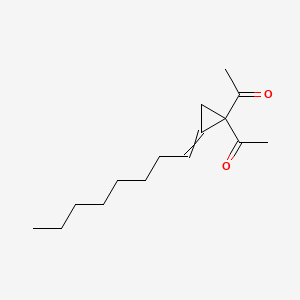
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
